

# Onternabez and Favipiravir: A Comparative Guide for Viral Disease Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **onternabez**

Cat. No.: **B1259885**

[Get Quote](#)

## A Dual-Pronged Approach to Combating Viral Infections and Associated Inflammatory Responses

In the landscape of antiviral therapeutics, the combination of **onternabez** and favipiravir presents a compelling, dual-pronged strategy for researchers and drug development professionals. This guide provides a comprehensive comparison of their individual mechanisms, performance data from preclinical and clinical studies, and the synergistic potential of their combined use in viral diseases, particularly in the context of COVID-19 and associated inflammatory conditions like Acute Respiratory Distress Syndrome (ARDS) and sepsis.

## Executive Summary

Favipiravir, a well-established antiviral, directly targets viral replication by inhibiting RNA-dependent RNA polymerase (RdRp). Its efficacy has been evaluated in numerous clinical trials for COVID-19, showing varying degrees of success in viral clearance and clinical improvement.

**Onternabez** (also known as ARDS-003), an investigational drug, operates through a distinct, host-directed mechanism. As a selective cannabinoid receptor 2 (CB2) agonist, it modulates the body's inflammatory response, a critical factor in the severity of many viral diseases. Preclinical data suggests its potential in mitigating the cytokine storm associated with ARDS and sepsis.

The proposed combination of **onternabez** and favipiravir aims to simultaneously suppress viral replication and control the hyperinflammatory response, potentially leading to improved therapeutic outcomes. While preclinical explorations of this combination have suggested synergistic effects, comprehensive quantitative data from these studies are not yet publicly available. This guide will present the available data for each compound and the theoretical framework for their combined use.

## Mechanism of Action

### Favipiravir: Viral Replication Inhibitor

Favipiravir is a prodrug that, once metabolized into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) enzyme.[\[1\]](#)[\[2\]](#) This inhibition disrupts viral RNA synthesis through two primary mechanisms:

- Chain Termination: Incorporation of favipiravir-RTP into the nascent viral RNA strand can lead to the termination of further elongation.[\[1\]](#)
- Lethal Mutagenesis: The incorporation of the drug can also induce a high rate of mutations in the viral genome, resulting in non-viable viral progeny.[\[2\]](#)



[Click to download full resolution via product page](#)

## Onternabez: Immuno-modulator through CB2 Receptor Agonism

**Onternabez** is a potent and selective agonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, and its activation is associated with the modulation of inflammatory responses. The proposed anti-inflammatory mechanism of **onternabez** involves the following signaling pathway:

- CB2 Receptor Activation: **Onternabez** binds to and activates the CB2 receptor on immune cells.

- Downstream Signaling: This activation is thought to trigger downstream signaling cascades that ultimately lead to the reduction of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[3][4]



[Click to download full resolution via product page](#)

## Performance Data: A Comparative Overview

### Favipiravir: Clinical Efficacy in COVID-19

The clinical efficacy of favipiravir in COVID-19 has been the subject of numerous studies, with results varying depending on the patient population and study design. The following tables summarize key findings from meta-analyses of randomized controlled trials.

Table 1: Favipiravir Efficacy in Hospitalized COVID-19 Patients (Meta-Analysis Data)

| Outcome                        | Favipiravir vs. Control (Risk Ratio [95% CI]) | p-value | Certainty of Evidence | Citation |
|--------------------------------|-----------------------------------------------|---------|-----------------------|----------|
| Viral Clearance (Day 5)        | 1.60 [1.08, 2.36]                             | 0.02    | Low                   | [5]      |
| Clinical Improvement (Day 7)   | 1.24 [1.09, 1.41]                             | 0.001   | Low                   | [6]      |
| Hospital Discharge (Day 10-11) | 1.19 [1.06, 1.33]                             | <0.01   | Low                   | [1]      |
| Mortality                      | 1.11 [0.64, 1.94]                             | 0.69    | Low                   | [7]      |

Table 2: PIONEER Trial - Favipiravir in Hospitalized COVID-19 Patients

| Outcome                                          | Favipiravir + Standard Care vs. Standard Care Alone (Hazard Ratio [95% CI]) | p-value | Patient Subgroup    | Citation |
|--------------------------------------------------|-----------------------------------------------------------------------------|---------|---------------------|----------|
| Time to Recovery (Overall)                       | 1.06 [0.89, 1.27]                                                           | 0.52    | All Patients        | [7][8]   |
| Time to Recovery (<60 years)                     | 1.35 [1.06, 1.72]                                                           | 0.01    | Patients < 60 years | [7][8]   |
| Mechanical Ventilation-Free Survival (<60 years) | 0.34 [0.13, 0.85]                                                           | 0.02    | Patients < 60 years | [7]      |

## Onternabez: Preclinical Anti-inflammatory and Antiviral Data

Preclinical studies of **onternabez** (ARDS-003) have been reported in press releases by Tetra Bio-Pharma. These studies highlight its potential in mitigating inflammation and viral replication. However, detailed quantitative data from these studies have not been made publicly available in peer-reviewed publications.

Summary of Reported Preclinical Findings for **Onternabez**:

- Reduction of Pro-inflammatory Cytokines: In a septic lung model, administration of ARDS-003 resulted in a significant reduction of systemic cytokine and chemokine release.[2][3] In studies against ARDS and sepsis targets, **onternabez** was shown to act against IL-6 and IL-8.[4]
- Improved Morbidity and Mortality: In a humanized ACE2 mouse model of SARS-CoV-2 infection, ARDS-003 dose-dependently reduced signs of morbidity and mortality, including respiratory distress, compared to a placebo.[2][3]
- Antiviral Activity: An in vitro study demonstrated a dose-dependent inhibition of viral replication.[2][3]

## Onternabez and Favipiravir Combination: Preclinical Synergy

The combination of **onternabez** and favipiravir has been explored through an AI-powered platform and preclinical models.

Summary of Reported Preclinical Findings for the Combination:

- Synergistic Effect: An AI-powered platform, PREPAiRE, predicted a "positive molecule synergy probability" for the combination of **onternabez** and favipiravir against SARS-CoV-2.[4]
- Dual Mechanism: The rationale for the combination is that favipiravir directly targets the virus, while **onternabez** controls the resulting inflammatory response.[4]

## Experimental Protocols

### In Vitro Antiviral Assay for Favipiravir against SARS-CoV-2

**Objective:** To determine the 50% effective concentration (EC50) of favipiravir required to inhibit SARS-CoV-2 replication in vitro.

#### Materials:

- Vero E6 cells
- SARS-CoV-2 isolate
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Favipiravir
- 96-well plates
- Reagents for viral load quantification (e.g., RT-qPCR or plaque assay)

#### Protocol:

- **Cell Seeding:** Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
- **Drug Preparation:** Prepare a serial dilution of favipiravir in DMEM.
- **Infection:** Infect the Vero E6 cell monolayers with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
- **Treatment:** After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of favipiravir to the wells.

- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours.
- Quantification of Viral Load: Determine the viral load in the supernatant or cell lysate using RT-qPCR to quantify viral RNA or a plaque assay to determine infectious virus titers.
- Data Analysis: Calculate the EC<sub>50</sub> value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

## K18-hACE2 Mouse Model of SARS-CoV-2 Infection

Objective: To evaluate the *in vivo* efficacy of **onternabez**, favipiravir, or their combination in a mouse model that recapitulates key features of severe COVID-19.

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[9]

Protocol:

- Acclimatization: Acclimate K18-hACE2 mice to the BSL-3 facility for a minimum of 7 days.
- Infection: Anesthetize the mice and intranasally inoculate them with a standardized dose of SARS-CoV-2.
- Treatment: Administer **onternabez**, favipiravir, the combination, or a vehicle control at predetermined doses and schedules. Treatment may begin prior to or at a specified time point post-infection.
- Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture and activity.
- Sample Collection: At specified time points, collect blood for cytokine analysis and tissues (e.g., lungs, brain) for viral load determination and histopathology.
- Data Analysis: Analyze survival curves, weight loss data, viral titers in tissues, cytokine levels, and histopathological scores to assess the efficacy of the treatments.



[Click to download full resolution via product page](#)

## Conclusion

The combination of **onternabez** and favipiravir holds theoretical promise for the treatment of viral diseases characterized by both high viral replication and a dysregulated inflammatory response. Favipiravir offers a direct antiviral effect, while **onternabez** provides a host-directed immunomodulatory approach. While clinical data for favipiravir in COVID-19 are available, the evidence for **onternabez** and its combination with favipiravir is currently limited to preclinical findings reported in press releases. Further publication of detailed, quantitative preclinical data and the initiation of well-designed clinical trials are crucial to fully elucidate the therapeutic potential of this combination therapy. This guide serves as a foundational resource for researchers to understand the individual components and the rationale for their combined use in the ongoing effort to develop effective treatments for viral diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 2. Tetra Bio-Pharma Announces Positive Preclinical Results of ARDS-003, a Novel Therapeutic for Sepsis and Viral Infections [prnewswire.com]
- 3. Tetra Bio-Pharma Announces New Positive Preclinical Results Of ARDS-003 | Nasdaq [nasdaq.com]
- 4. Tetra reports AI study results of ARDS-003 in combination with favipiravir | BioWorld [bioworld.com]
- 5. The efficacy and adverse effects of favipiravir on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetra Bio-Pharma reports results from trial of ARDS-003 and Favipiravir [clinicaltrialsarena.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Favipiravir in patients hospitalised with COVID-19 (PIONEER trial): a multicentre, open-label, phase 3, randomised controlled trial of early intervention versus standard care -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Onternabez and Favipiravir: A Comparative Guide for Viral Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259885#onternabez-in-combination-with-favipiravir-for-viral-diseases]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)